![molecular formula C26H25ClN2O3 B226560 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B226560.png)
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is not fully understood. However, it is believed that the compound acts as a fluorescent probe by binding to specific biological molecules and emitting fluorescence upon excitation with light of a specific wavelength.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide are not well-known as the compound has not been extensively studied in vivo. However, in vitro studies have shown that the compound is non-toxic and does not exhibit any significant cytotoxicity towards various cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide in lab experiments is its high sensitivity and specificity towards various biological molecules. Additionally, the compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the main limitations of using this compound is its limited solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide. One potential direction is to further investigate its potential use as a fluorescent probe for the detection of specific biological molecules. Another potential direction is to explore its potential application in the field of organic electronics, where it could be used as a material for the fabrication of advanced OLEDs and organic solar cells. Additionally, further studies are needed to understand the mechanism of action and potential biochemical and physiological effects of this compound in vivo.
Synthesemethoden
The synthesis of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide involves the reaction of 4-chlorophenol with 2-methyl-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)aniline in the presence of 2,2-dimethylpropanoyl chloride. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide is vast and diverse. It has been extensively studied for its potential use as a fluorescent probe for the detection of various biological molecules such as proteins, DNA, and RNA. Additionally, this compound has been investigated for its potential application in the field of organic electronics, where it could be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
Eigenschaften
Produktname |
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
---|---|
Molekularformel |
C26H25ClN2O3 |
Molekulargewicht |
448.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-15-6-7-18(24-28-22-12-16(2)17(3)13-23(22)31-24)14-21(15)29-25(30)26(4,5)32-20-10-8-19(27)9-11-20/h6-14H,1-5H3,(H,29,30) |
InChI-Schlüssel |
BLMYCQBSFKCXKH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=C(C(=C3)C)C)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.